molecular formula C10H7NO4 B13882652 2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid

2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid

Cat. No.: B13882652
M. Wt: 205.17 g/mol
InChI Key: GOYJRQSLWYTHEI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid is a heterocyclic compound that features both a benzoic acid moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. This can include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxy-4-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H7NO4/c12-8-5-6(9-11-3-4-15-9)1-2-7(8)10(13)14/h1-5,12H,(H,13,14)

InChI Key

GOYJRQSLWYTHEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)O)C(=O)O

Origin of Product

United States

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